molecular formula C23H30N2O6S B4006853 N~2~-cyclohexyl-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N-(3-methoxyphenyl)glycinamide

N~2~-cyclohexyl-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N-(3-methoxyphenyl)glycinamide

Cat. No.: B4006853
M. Wt: 462.6 g/mol
InChI Key: AKJMOTLLVIGUTB-UHFFFAOYSA-N
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Description

N~2~-cyclohexyl-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N-(3-methoxyphenyl)glycinamide is a complex organic compound with potential applications in various scientific fields This compound features a cyclohexyl group, a sulfonyl group attached to a dimethoxyphenyl ring, and a methoxyphenyl group, all connected to a glycinamide backbone

Properties

IUPAC Name

2-[cyclohexyl-(3,4-dimethoxyphenyl)sulfonylamino]-N-(3-methoxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N2O6S/c1-29-19-11-7-8-17(14-19)24-23(26)16-25(18-9-5-4-6-10-18)32(27,28)20-12-13-21(30-2)22(15-20)31-3/h7-8,11-15,18H,4-6,9-10,16H2,1-3H3,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKJMOTLLVIGUTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC(=CC=C2)OC)C3CCCCC3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-cyclohexyl-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N-(3-methoxyphenyl)glycinamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Glycinamide Backbone: This step involves the reaction of glycine with appropriate reagents to form the glycinamide structure.

    Introduction of the Cyclohexyl Group: The cyclohexyl group is introduced through a nucleophilic substitution reaction.

    Attachment of the Dimethoxyphenylsulfonyl Group: This step involves the sulfonylation of a dimethoxyphenyl ring, followed by its attachment to the glycinamide backbone.

    Addition of the Methoxyphenyl Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimized reaction conditions, such as temperature, pressure, and the use of catalysts, are employed to increase yield and purity. Continuous flow reactors and automated synthesis platforms may be used to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N~2~-cyclohexyl-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N-(3-methoxyphenyl)glycinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of the sulfonyl group.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced sulfonyl derivatives.

    Substitution: Substituted glycinamide derivatives.

Scientific Research Applications

N~2~-cyclohexyl-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N-(3-methoxyphenyl)glycinamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic applications, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of N2-cyclohexyl-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N-(3-methoxyphenyl)glycinamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to inhibition or activation of specific pathways. The sulfonyl group and aromatic rings play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N~2~-cyclohexyl-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N-(4-ethoxyphenyl)glycinamide
  • N~2~-cyclohexyl-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N-(1-phenylethyl)glycinamide
  • N~2~-cyclohexyl-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N-(tetrahydro-2-furanylmethyl)glycinamide

Uniqueness

N~2~-cyclohexyl-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N-(3-methoxyphenyl)glycinamide is unique due to the presence of the methoxyphenyl group, which may impart distinct chemical and biological properties compared to its analogs

This detailed article provides an overview of N2-cyclohexyl-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N-(3-methoxyphenyl)glycinamide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~2~-cyclohexyl-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N-(3-methoxyphenyl)glycinamide
Reactant of Route 2
Reactant of Route 2
N~2~-cyclohexyl-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N-(3-methoxyphenyl)glycinamide

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